1,3-Benzothiazol-2-ylmethanesulfonyl chloride
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Overview
Description
1,3-Benzothiazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₂S₂. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with chloromethanesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions often include cooling the reaction mixture to maintain a low temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .
Scientific Research Applications
1,3-Benzothiazol-2-ylmethanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The benzothiazole moiety can interact with various molecular targets, including enzymes and receptors, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Benzothiazol-2-ylmethanesulfonyl chloride, known for its use in rubber vulcanization.
Benzothiazole: The parent compound, widely used in the synthesis of various derivatives with biological activity.
Benzothiazole-2-sulfonamide: A derivative with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both the benzothiazole and sulfonyl chloride functional groups. This combination allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C8H6ClNO2S2 |
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Molecular Weight |
247.7 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
InChI Key |
KHPIMOLUMANQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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